tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate typically involves the reaction of 6-chloropyridin-2-ol with tert-butyl 4-piperidinecarboxylate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-chloro-2-pyridyl)piperidine-1-carboxylate
- tert-butyl 4-(5-chloropyridin-2-yl)piperidine-1-carboxylate
- tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[(6-chloropyridin-2-yl)oxy]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
442199-11-3 |
---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.8 |
Purity |
95 |
Origin of Product |
United States |
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